Cas no 871502-87-3 (4-bromo-2-formylbenzoic acid)

4-Bromo-2-formylbenzoic acid is a versatile aromatic compound featuring both a formyl (–CHO) and a carboxylic acid (–COOH) functional group, along with a bromine substituent at the 4-position. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing heterocycles, pharmaceuticals, and fine chemicals. The presence of multiple reactive sites allows for selective modifications, enabling applications in cross-coupling reactions, nucleophilic substitutions, and condensation reactions. Its high purity and stability under standard conditions ensure reliable performance in research and industrial processes. The compound is commonly utilized in medicinal chemistry and materials science due to its ability to serve as a precursor for complex molecular frameworks.
4-bromo-2-formylbenzoic acid structure
4-bromo-2-formylbenzoic acid structure
Product Name:4-bromo-2-formylbenzoic acid
CAS No:871502-87-3
MF:C8H5BrO3
MW:229.027501821518
MDL:MFCD11036374
CID:659104
PubChem ID:16092907
Update Time:2025-10-30

4-bromo-2-formylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 4-bromo-2-formyl-
    • 4-BROMO-2-FORMYLBENZOIC ACID
    • 4-Bromo-2-formylbenzoic acid (ACI)
    • MFCD11036374
    • EN300-156450
    • SY242664
    • SCHEMBL3306919
    • Z1269230118
    • PB43641
    • 871502-87-3
    • WJB50287
    • DA-39935
    • DTXSID40582234
    • 4-Bromo-2-formyl-benzoic acid
    • GHVFFWJIPXPVBE-UHFFFAOYSA-N
    • 4-Bromo-2-formylbenzoicacid
    • AKOS005209323
    • CS-0119817
    • 4-bromo-2-formylbenzoic acid
    • MDL: MFCD11036374
    • Inchi: 1S/C8H5BrO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4H,(H,11,12)
    • InChI Key: GHVFFWJIPXPVBE-UHFFFAOYSA-N
    • SMILES: O=CC1C(C(O)=O)=CC=C(Br)C=1

Computed Properties

  • Exact Mass: 227.94221g/mol
  • Monoisotopic Mass: 227.94221g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 54.4Ų

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4-bromo-2-formylbenzoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: 1,2-Dichloroethane ;  reflux; 2 h, -5 °C
1.2 Solvents: Water ;  2 h, reflux; reflux → rt; overnight, 4 °C
Reference
A general approach to spirolactonized Si-rhodamines
Wang, Baogang; et al, Chemical Communications (Cambridge, 2014, 50(92), 14374-14377

Production Method 2

Reaction Conditions
1.1 Solvents: Water ;  3 h, 90 - 100 °C
Reference
Effects of Xanthene Fluorophore on Light Physical Properties and their Dyeing Performance on Modacrylic Fabrics
Prabakaran, Kaliyan; et al, Journal of Fluorescence, 2022, 32(6), 2199-2212

Production Method 3

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  3 h, reflux; 1 h, 0 °C
1.2 Solvents: Water ;  2 h, reflux
Reference
Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction
Vetica, Fabrizio; et al, Synthesis, 2016, 48(24), 4451-4458

Production Method 4

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: 1,2-Dichloroethane ;  2 h, reflux; 2 h, -20 °C
1.2 Solvents: Water ;  2 h, reflux
Reference
Bioorthogonal double-fluorogenic siliconrhodamine probes for intracellular super-resolution microscopy
Kozma, E.; et al, Chemical Communications (Cambridge, 2017, 53(50), 6696-6699

Production Method 5

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Chloroform ;  24 h, reflux
1.2 Solvents: Water ;  2 h, reflux
Reference
A Universal Photoactivatable Tag Attached to Fluorophores Enables Their Use for Single-Molecule Imaging
Zhang, Xuebo; et al, Angewandte Chemie, 2022, 61(46),

Production Method 6

Reaction Conditions
1.1 Solvents: Water ;  2 h, reflux
Reference
Site-Specific Incorporation of Chemical Fluorescence on Live Enterovirus-71 Virion by Using an Organometallic Palladium Reagent To Monitor Virus Entry
Wang, Yaxin; et al, ChemBioChem, 2018, 19(14), 1465-1470

4-bromo-2-formylbenzoic acid Raw materials

4-bromo-2-formylbenzoic acid Preparation Products

4-bromo-2-formylbenzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:871502-87-3)4-bromo-2-formylbenzoic acid
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Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:37
Price ($):196.0/687.0
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Additional information on 4-bromo-2-formylbenzoic acid

4-Bromo-2-Formylbenzoic Acid (CAS No. 871502-87-3): A Comprehensive Overview

4-Bromo-2-formylbenzoic acid (CAS No. 871502-87-3) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structure, which includes a bromine atom and a formyl group attached to a benzoic acid backbone. These functional groups endow the molecule with a range of chemical properties and reactivity profiles that make it an attractive starting material for various synthetic pathways and applications.

The 4-bromo-2-formylbenzoic acid molecule is particularly valuable in the synthesis of complex organic molecules due to its reactivity and the ease with which it can be functionalized. The bromine atom serves as an excellent leaving group, facilitating substitution reactions, while the formyl group can undergo a variety of transformations, including reduction to an alcohol, oxidation to a carboxylic acid, and condensation reactions to form imines or hydrazones. These properties make 4-bromo-2-formylbenzoic acid a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Recent advancements in synthetic methodologies have further expanded the utility of 4-bromo-2-formylbenzoic acid. For instance, transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling and Heck reactions, have been employed to introduce diverse functional groups onto the aromatic ring. These reactions not only enhance the structural diversity of the final products but also improve their biological activity and pharmacological properties. A notable example is the use of 4-bromo-2-formylbenzoic acid in the synthesis of novel anticancer agents, where its bromine substituent can be replaced with bioactive moieties to enhance target specificity and efficacy.

In the realm of medicinal chemistry, 4-bromo-2-formylbenzoic acid has shown promise as a building block for the development of small-molecule inhibitors targeting various disease pathways. Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against enzymes involved in cancer progression, inflammation, and neurodegenerative disorders. For example, a recent study published in the Journal of Medicinal Chemistry reported that a derivative of 4-bromo-2-formylbenzoic acid effectively inhibited the activity of a key enzyme involved in Alzheimer's disease pathology, suggesting its potential as a therapeutic agent.

Beyond its applications in pharmaceuticals, 4-bromo-2-formylbenzoic acid has also found utility in materials science. The presence of both electron-withdrawing and electron-donating groups in its structure makes it suitable for the synthesis of conjugated polymers and other advanced materials with unique electronic and optical properties. These materials have potential applications in organic electronics, photovoltaics, and sensors. For instance, researchers at the University of California have developed conjugated polymers derived from 4-bromo-2-formylbenzoic acid that exhibit high photoluminescence quantum yields and excellent stability under ambient conditions.

The synthesis of 4-bromo-2-formylbenzoic acid typically involves multi-step procedures that ensure high purity and yield. Common synthetic routes include bromination of 2-formylbenzoic acid followed by purification through recrystallization or column chromatography. Advances in green chemistry have also led to more sustainable methods for producing this compound, such as using catalytic systems that minimize waste generation and energy consumption.

In conclusion, 4-bromo-2-formylbenzoic acid (CAS No. 871502-87-3) is a multifaceted compound with broad applications across various scientific disciplines. Its unique chemical structure and reactivity profile make it an invaluable starting material for synthetic chemists aiming to develop novel compounds with diverse biological activities and material properties. As research continues to uncover new uses for this compound, its importance in both academic and industrial settings is likely to grow further.

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Amadis Chemical Company Limited
(CAS:871502-87-3)4-bromo-2-formylbenzoic acid
A862772
Purity:99%/99%
Quantity:5g/25g
Price ($):196.0/687.0
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